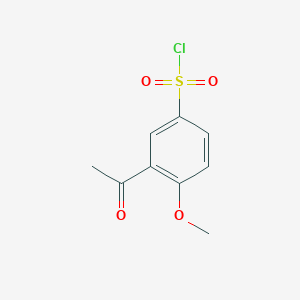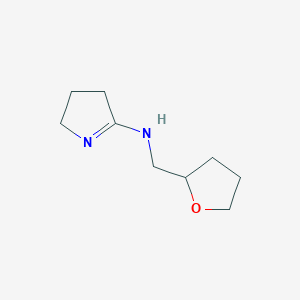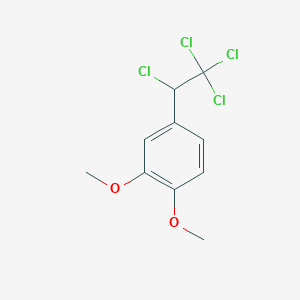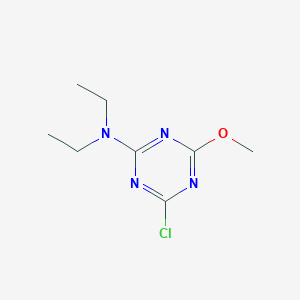
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is an organic compound characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and nitromethane.
Formation of Nitroalkene: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent like sodium borohydride or catalytic hydrogenation to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the benzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new groups via substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanone, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the benzyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-(3,4-dimethoxyphenyl)-1-propanol
- 3-Amino-2-(3,4-dimethoxybenzyl)-1-butanol
- 3-Amino-2-(3,4-dimethoxybenzyl)-1-pentanol
Uniqueness
Compared to similar compounds, 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is unique due to its specific structural configuration, which may confer distinct reactivity and interaction profiles. This uniqueness can be leveraged in designing targeted applications in various fields.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-4,6,10,14H,5,7-8,13H2,1-2H3 |
InChI-Schlüssel |
GHHKOAGLQMUSAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(CN)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
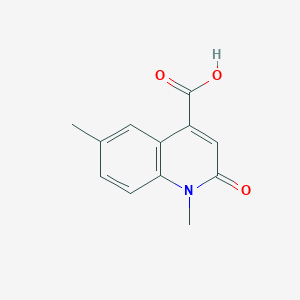
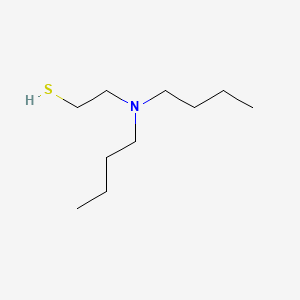
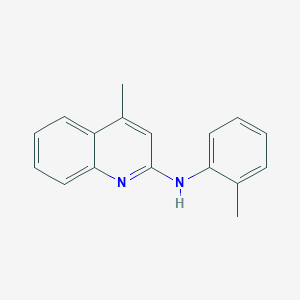
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
